molecular formula C20H20O4S2 B14200387 9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- CAS No. 833489-91-1

9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-

Cat. No.: B14200387
CAS No.: 833489-91-1
M. Wt: 388.5 g/mol
InChI Key: UCPPBMKSZSOAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- is a derivative of anthraquinone, a compound known for its applications in dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through a nucleophilic substitution reaction where 9,10-anthracenedione is reacted with 2-methoxyethylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the anthracenedione core to a more reduced form.

    Substitution: The methoxyethylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydroquinones.

Scientific Research Applications

9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- has several applications in scientific research:

Mechanism of Action

The mechanism by which 9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- exerts its effects depends on its specific application. In biological systems, it might interact with cellular components such as DNA or proteins, potentially inhibiting their function or inducing oxidative stress. The methoxyethylthio groups could enhance its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- is unique due to the presence of methoxyethylthio groups, which can enhance its solubility and reactivity compared to other anthracenedione derivatives. This makes it particularly valuable in applications requiring specific solubility or reactivity profiles.

Properties

CAS No.

833489-91-1

Molecular Formula

C20H20O4S2

Molecular Weight

388.5 g/mol

IUPAC Name

1,8-bis(2-methoxyethylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C20H20O4S2/c1-23-9-11-25-15-7-3-5-13-17(15)20(22)18-14(19(13)21)6-4-8-16(18)26-12-10-24-2/h3-8H,9-12H2,1-2H3

InChI Key

UCPPBMKSZSOAEW-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3SCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.